4-Fluoro-2-isopropoxy-5-methylphenylboronic acid
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Overview
Description
4-Fluoro-2-isopropoxy-5-methylphenylboronic acid is an organoboron compound with the molecular formula C10H14BFO3 and a molecular weight of 212.03 g/mol . This compound is part of a class of boronic acids that are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The presence of the fluoro, isopropoxy, and methyl groups on the phenyl ring makes this compound unique and potentially useful in various chemical applications.
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Boronic acids are known to form reversible covalent complexes with proteins, particularly those with serine or threonine residues . This interaction can modulate the activity of the target protein, leading to changes in cellular processes .
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura coupling reactions, a type of carbon-carbon bond-forming reaction . This suggests that the compound could potentially influence biochemical pathways involving carbon-carbon bond formation.
Result of Action
The ability of boronic acids to form covalent complexes with proteins suggests that they could potentially modulate protein function and influence cellular processes .
Action Environment
The action, efficacy, and stability of 4-Fluoro-2-isopropoxy-5-methylphenylboronic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of boronic acids . Additionally, factors such as temperature and the presence of other chemical species can also influence the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-isopropoxy-5-methylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-fluoro-2-isopropoxy-5-methylphenyl bromide using bis(pinacolato)diboron as the boron source . The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-isopropoxy-5-methylphenylboronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic solvent or an acid.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Common reagents include aryl or vinyl halides, palladium catalysts (e.g., Pd(PPh3)4), and bases such as potassium carbonate or sodium hydroxide.
Protodeboronation: Common reagents include acids like hydrochloric acid or solvents like methanol.
Major Products Formed
Scientific Research Applications
4-Fluoro-2-isopropoxy-5-methylphenylboronic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-methylphenylboronic acid: Similar structure but lacks the isopropoxy group.
2-Chloro-5-methylphenylboronic acid: Similar structure but has a chloro group instead of a fluoro group.
4-Fluoro-2-methylphenylboronic acid, pinacol ester: Similar structure but in ester form.
Uniqueness
4-Fluoro-2-isopropoxy-5-methylphenylboronic acid is unique due to the presence of the isopropoxy group, which can influence its reactivity and interactions in chemical reactions. This makes it a valuable reagent for specific synthetic applications where other boronic acids may not be as effective .
Properties
IUPAC Name |
(4-fluoro-5-methyl-2-propan-2-yloxyphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BFO3/c1-6(2)15-10-5-9(12)7(3)4-8(10)11(13)14/h4-6,13-14H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZPUJRYQPRMIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1OC(C)C)F)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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